molecular formula C14H15BrN2O2 B3181146 N-Boc-6-bromoisoquinolin-1-amine CAS No. 552331-12-1

N-Boc-6-bromoisoquinolin-1-amine

Cat. No.: B3181146
CAS No.: 552331-12-1
M. Wt: 323.18 g/mol
InChI Key: RBQZLNFQLLUPBG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-6-bromoisoquinolin-1-amine typically involves the protection of the amine group with a Boc group. One efficient method for the chemoselective mono-N-Boc protection of amines involves using di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as Amberlyst-15 in ethanol . The reaction proceeds under mild conditions and the catalyst can be easily separated and reused .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the general approach involves the use of scalable and efficient synthetic routes similar to those used in laboratory settings. The use of heterogeneous catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Boc-6-bromoisoquinolin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Boc-6-bromoisoquinolin-1-amine primarily involves its role as a protected amine. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes . The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-6-chloroisoquinolin-1-amine: Similar structure with a chlorine atom instead of bromine.

    N-Boc-6-fluoroisoquinolin-1-amine: Similar structure with a fluorine atom instead of bromine.

    N-Boc-6-iodoisoquinolin-1-amine: Similar structure with an iodine atom instead of bromine.

Uniqueness

N-Boc-6-bromoisoquinolin-1-amine is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that are not possible with other halogens. The bromine atom’s reactivity and the stability of the Boc protecting group make this compound particularly useful in synthetic chemistry .

Properties

IUPAC Name

tert-butyl N-(6-bromoisoquinolin-1-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-12-11-5-4-10(15)8-9(11)6-7-16-12/h4-8H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQZLNFQLLUPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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